molecular formula C15H34O3Si2 B13805192 tert-Butyl(dimethyl)silyl 3-([tert-butyl(dimethyl)silyl]oxy)propanoate

tert-Butyl(dimethyl)silyl 3-([tert-butyl(dimethyl)silyl]oxy)propanoate

Cat. No.: B13805192
M. Wt: 318.60 g/mol
InChI Key: GTADNJPZLIFKDX-UHFFFAOYSA-N
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Description

tert-Butyl(dimethyl)silyl 3-([tert-butyl(dimethyl)silyl]oxy)propanoate is an organosilicon compound with the molecular formula C15H34O3Si2. It is characterized by the presence of two tert-butyl(dimethyl)silyl groups attached to a propanoate backbone. This compound is often used in organic synthesis as a protecting group for alcohols due to its stability and ease of removal under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl(dimethyl)silyl 3-([tert-butyl(dimethyl)silyl]oxy)propanoate typically involves the reaction of tert-butyl(dimethyl)silyl chloride with 3-hydroxypropanoic acid in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like methylene chloride at room temperature . The resulting product is then purified through standard techniques such as column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(dimethyl)silyl 3-([tert-butyl(dimethyl)silyl]oxy)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include silyl ethers, alcohols, and substituted propanoates, depending on the reaction conditions and reagents used .

Scientific Research Applications

tert-Butyl(dimethyl)silyl 3-([tert-butyl(dimethyl)silyl]oxy)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl(dimethyl)silyl 3-([tert-butyl(dimethyl)silyl]oxy)propanoate involves the formation of stable silyl ethers that protect hydroxyl groups during chemical reactions. The silyl groups can be selectively removed under mild conditions, allowing for the controlled deprotection of the hydroxyl groups .

Comparison with Similar Compounds

Properties

Molecular Formula

C15H34O3Si2

Molecular Weight

318.60 g/mol

IUPAC Name

[tert-butyl(dimethyl)silyl] 3-[tert-butyl(dimethyl)silyl]oxypropanoate

InChI

InChI=1S/C15H34O3Si2/c1-14(2,3)19(7,8)17-12-11-13(16)18-20(9,10)15(4,5)6/h11-12H2,1-10H3

InChI Key

GTADNJPZLIFKDX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCC(=O)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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